2-Chloro-5-fluoro-4-(piperazin-1-yl)benzoic acid
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Overview
Description
2-Chloro-5-fluoro-4-(piperazin-1-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-4-(piperazin-1-yl)benzoic acid typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, such as dimethyl terephthalate, undergoes nitration to introduce nitro groups.
Hydrolysis: The nitro compound is then hydrolyzed to form the corresponding carboxylic acid.
Hydrogenation: The nitro groups are reduced to amines through hydrogenation.
Esterification: The carboxylic acid is esterified to form an ester intermediate.
Bromination: The ester undergoes bromination to introduce bromine atoms.
Diazotization: Finally, the brominated compound is diazotized to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-4-(piperazin-1-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-5-fluoro-4-(piperazin-1-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It serves as a tool for studying biological pathways and interactions.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-4-(piperazin-1-yl)benzoic acid involves its interaction with specific molecular targets. The piperazine moiety can interact with receptors or enzymes, modulating their activity. The chloro and fluoro substituents can influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-yl)methylbenzoic acid: An intermediate used in the synthesis of phthalazinone scaffolds.
4-(2,5-Dimethylpyrrol-1-yl)benzoic acid: A compound with similar structural features but different functional groups.
Uniqueness
2-Chloro-5-fluoro-4-(piperazin-1-yl)benzoic acid is unique due to the combination of chloro, fluoro, and piperazine groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and material science.
Properties
CAS No. |
105377-10-4 |
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Molecular Formula |
C11H12ClFN2O2 |
Molecular Weight |
258.67 g/mol |
IUPAC Name |
2-chloro-5-fluoro-4-piperazin-1-ylbenzoic acid |
InChI |
InChI=1S/C11H12ClFN2O2/c12-8-6-10(15-3-1-14-2-4-15)9(13)5-7(8)11(16)17/h5-6,14H,1-4H2,(H,16,17) |
InChI Key |
FCVYFHLYUQXLFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C(=C2)Cl)C(=O)O)F |
Origin of Product |
United States |
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